molecular formula C23H28F2N6O4S B1683153 Ticagrelor CAS No. 274693-27-5

Ticagrelor

カタログ番号 B1683153
CAS番号: 274693-27-5
分子量: 522.6 g/mol
InChIキー: OEKWJQXRCDYSHL-FNOIDJSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ticagrelor is an antiplatelet drug used alone or together with aspirin to lessen the chance of heart attack or stroke in patients with acute coronary syndrome (ACS) or a history of heart attack . It is a P2Y12 receptor antagonist that inhibits the formation of thromboses to reduce the risk of myocardial infarction and ischemic stroke .


Synthesis Analysis

The synthesis of Ticagrelor is a four-step reaction. Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The synthesis of Ticagrelor and its derivatives has been accomplished in a convergent way .


Molecular Structure Analysis

Ticagrelor has a molecular formula of C23H28F2N6O4S and a molecular weight of 522.6 g/mol . It is a member of triazolopyrimidines, an organofluorine compound, an aryl sulfide, a secondary amino compound, and a hydroxyether .


Chemical Reactions Analysis

Several analytical methods have been published for the determination of Ticagrelor in pharmaceuticals and biological materials by spectrophotometry, high-performance liquid chromatography with ultraviolet detection, and liquid chromatography coupled with tandem mass spectrometry .


Physical And Chemical Properties Analysis

Ticagrelor has a molecular weight of 522.6 g/mol and a molecular formula of C23H28F2N6O4S . It is a member of triazolopyrimidines, an organofluorine compound, an aryl sulfide, a secondary amino compound, and a hydroxyether .

科学的研究の応用

1. Acute Coronary Syndrome (ACS) Treatment

  • Application : Ticagrelor is used as a monotherapy for ACS, particularly after drug-eluting stent (DES) implantation. It’s an attractive option to balance the risks of ischemia and bleeding .
  • Methods : The study pooled individual patient data from randomized clinical trials comparing ticagrelor monotherapy after short-term (≤3 months) dual antiplatelet therapy (DAPT) with ticagrelor-based 12-month DAPT, exclusively in ACS patients undergoing DES implantation .

2. Treatment of Acute ST-Segment Elevation Myocardial Infarction (STEMI)

  • Application : Ticagrelor is clinically suitable for treating STEMI due to its fast onset, potent effects, and reversible platelet inhibition function .
  • Methods : The review was performed by obtaining relevant trials and reports from the MEDLINE, Embase, and Cochrane Library databases .

3. Skin Flap Survival

  • Application : Ticagrelor has been found to improve the viability of random skin flaps .
  • Methods : The study compared the necrotic area in the ticagrelor group with that in the low-molecular weight heparin, combined therapy group, and clopidogrel group .
  • Results : The necrotic area in the ticagrelor group was lower than in the other groups .

4. Reduction of Coronary Re-occlusion

  • Application : Ticagrelor has been found to reduce rates of coronary re-occlusion .
  • Methods : The study compared the effects of ticagrelor and clopidogrel in a dog model .
  • Results : Ticagrelor exhibited a significant reduction in rates of coronary re-occlusion, quicker return to baseline coronary blood flow with reduced cyclic flow variation, and reduced infarct size after 120 min of reperfusion compared to clopidogrel .

Safety And Hazards

Ticagrelor may cause serious side effects. Call your doctor at once if you have slow heartbeats, nosebleeds, or any bleeding that will not stop, shortness of breath even with mild exertion or while lying down, easy bruising, unusual bleeding, purple or red spots under your skin, red, pink, or brown urine, black, bloody, or tarry stools, or coughing up blood or vomit that looks like coffee grounds . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

将来の方向性

The use of Ticagrelor is expected to increase as additional trials continue to investigate its use in varied patient populations, and assess the efficacy and safety demonstrated in earlier trials . The mechanism by which Ticagrelor exerts its anti-inflammatory effect is still unclear, but it probably acts by blocking the formation of platelet-macrophage and platelet-neutrophil aggregates .

特性

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKWJQXRCDYSHL-FNOIDJSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901009337
Record name Ticagrelor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ticagrelor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility in water: approximately 10 ug/mL, Soluble in ethyl acetate, 6.30e-02 g/L
Record name Ticagrelor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticagrelor
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ticagrelor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ticagrelor is a P2Y12 receptor antagonist. The P2Y12 receptor couples with Gαi2 and other Gi proteins which inhibit adenylyl cyclase. Gi mediated signalling also activates PI3K, Akt, Rap1b, and potassium channels. The downstream effects of these activities mediate hemostasis and lead to platelet aggregation. Antagonism of the P2Y12 receptor reduces development of occlusive thromboses, which can reduce the risk of myocardial infarction and ischemic stroke., Ticagrelor, a cyclopentyltriazolopyrimidine derivative, is a nonthienopyridine, P2Y12 platelet adenosine diphosphate (ADP)-receptor antagonist. In contrast to the thienopyridines (e.g., clopidogrel, prasugrel), ticagrelor binds reversibly to the P2Y12 ADP receptor and does not require hepatic transformation to exert its pharmacologic effect. Ticagrelor exhibits noncompetitive and reversible binding to the P2Y12 platelet ADP receptor, preventing signal transduction of the cyclic adenosine monophosphate (cAMP) pathway. This results in reduced exposure of fibrinogen binding sites to the platelet glycoprotein (GP) IIb/IIIa complex and subsequent inhibition of platelet activation and aggregation. In addition to platelet ADP-receptor blockade, ticagrelor inhibits reuptake of adenosine into erythrocytes, a mechanism that may account for some of the beneficial cardiovascular effects of the drug, while potentially contributing to some of its adverse effects (e.g., dyspnea, ventricular pauses).
Record name Ticagrelor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticagrelor
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ticagrelor

Color/Form

Crystalline powder

CAS RN

274693-27-5
Record name Ticagrelor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274693-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ticagrelor [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274693275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ticagrelor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticagrelor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TICAGRELOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLH0314RVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ticagrelor
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ticagrelor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015702
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The 2-({(3aR,4S,6R,6aS)-6-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}oxy)ethanol solution from above was cooled to 15° C., a solution of concentrated aqueous hydrochloric acid (465 kg) in methanol (623 kg), also tempered to 15° C., was charged. The reaction was stirred at 15° C. until the conversion criterion was fulfilled (>97%) and the phases were allowed to separate. The methanol-water layer, containing the product, was added to sodium bicarbonate (404 kg) in water (749 kg), keeping the temperature below 22° C. When pH≧6 the aqueous layer was extracted with ethylacetate (756 kg) and the phases were separated. The water layer was again washed with ethylacetate (1080 kg) whereafter the aqueous layer was discharged. The ethylacetate layers were combined and washed once with water (490 kg). The water content in the remaining ethylacetate solution was decreased to ≦0.8% (w/w) by vacuum distillation at 50° C., followed by a clear filtration and the concentration was adjusted to 6.2 L/kg 2-[((3aR,4S,6R,6aS)-6-{[5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol. The mixture was heated to 50° C. and then iso-octane was added (1152 kg) during 45 minutes. The slurry was cooled to 0° C. during 2.5 hours and then kept at this temperature for 3.5 hours. The product was isolated and washed with a cold (<5° C.) mixture of ethylacetate (722 kg) and iso-octane (828 kg). Finally, the isolated product was dried under vacuum to give the title compound as a white solid (203 kg, 90% calculated from 2-[((3aR,4S,6R,6aS)-6-{[5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol).
Quantity
465 kg
Type
reactant
Reaction Step Two
Quantity
623 kg
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ticagrelor
Reactant of Route 2
Reactant of Route 2
Ticagrelor
Reactant of Route 3
Reactant of Route 3
Ticagrelor
Reactant of Route 4
Ticagrelor
Reactant of Route 5
Ticagrelor
Reactant of Route 6
Ticagrelor

Citations

For This Compound
61,700
Citations
PP Dobesh, JH Oestreich - Pharmacotherapy: The Journal of …, 2014 - Wiley Online Library
… of distribution of ticagrelor is 88 L.18 Unlike clopidogrel and prasugrel, ticagrelor is not a … Still, ticagrelor is extensively metabolized, with ticagrelor and its active and approximately …
MP Bonaca, DL Bhatt, M Cohen, PG Steg… - … England Journal of …, 2015 - Mass Medical Soc
Background The potential benefit of dual antiplatelet therapy beyond 1 year after a myocardial infarction has not been established. We investigated the efficacy and safety of ticagrelor, a …
Number of citations: 060 www.nejm.org
L Wallentin, RC Becker, A Budaj… - … England Journal of …, 2009 - Mass Medical Soc
… The rate of death from any cause was also reduced with ticagrelor (4.5%, vs. 5.9% with … the ticagrelor and clopidogrel groups (11.6% and 11.2%, respectively; P=0.43), but ticagrelor was …
Number of citations: 331 www.nejm.org
R Mehran, U Baber, SK Sharma… - … England Journal of …, 2019 - Mass Medical Soc
… effect of ticagrelor alone as compared with ticagrelor plus aspirin … ticagrelor plus aspirin, patients who had not had a major bleeding event or ischemic event continued to take ticagrelor …
Number of citations: 756 www.nejm.org
NC Sanderson, WAE Parker… - Reviews in …, 2021 - eprints.whiterose.ac.uk
… standard-of-care with ticagrelor monotherapy. In cases where … when combined with ticagrelor may hypothetically provide … receive ticagrelor plus very-low-dose aspirin, while ticagrelor …
Number of citations: 21 eprints.whiterose.ac.uk
R Teng - Clinical pharmacokinetics, 2015 - Springer
… In contrast to clopidogrel and prasugrel, ticagrelor does not require metabolic … of ticagrelor in different study populations. Recent studies report that no dose adjustment for ticagrelor is …
Number of citations: 134 link.springer.com
PG Steg, DL Bhatt, T Simon, K Fox… - New England journal …, 2019 - Mass Medical Soc
… Whether adding ticagrelor to aspirin improves outcomes in this population is unclear. … and type 2 diabetes mellitus to receive either ticagrelor plus aspirin or placebo plus aspirin. …
Number of citations: 311 www.nejm.org
S Schüpke, FJ Neumann, M Menichelli… - … England Journal of …, 2019 - Mass Medical Soc
… patients (9.3%) in the ticagrelor group and in 137 of 2006 … the primary end point in the ticagrelor group and the prasugrel … in 1.3% of patients assigned to ticagrelor and 1.0% of patients …
Number of citations: 703 www.nejm.org
G Montalescot, AW Van't Hof, F Lapostolle… - … England Journal of …, 2014 - Mass Medical Soc
Background The direct-acting platelet P2Y 12 receptor antagonist ticagrelor can reduce the incidence of major adverse cardiovascular events when administered at hospital admission …
Number of citations: 695 www.nejm.org
A Schömig - New England Journal of Medicine, 2009 - Mass Medical Soc
… not increased with ticagrelor. As compared with clopidogrel, ticagrelor was associated with … highlights the important advantage of reversibility in the mechanism of action of ticagrelor. …
Number of citations: 198 www.nejm.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。